molecular formula C21H15ClN2O3 B13137438 1-Amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione CAS No. 88653-25-2

1-Amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione

Cat. No.: B13137438
CAS No.: 88653-25-2
M. Wt: 378.8 g/mol
InChI Key: GWUBOJMPQBBHJT-UHFFFAOYSA-N
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Description

1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of amino, chloro, and methoxyphenyl groups attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, halogenation, and amination processes, often optimized for yield and purity. These methods typically use continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted anthracene derivatives .

Scientific Research Applications

1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can affect the compound’s photophysical properties and its behavior in various applications .

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and scintillators.

    9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.

    Anthraquinone: Used as a dye and in the production of hydrogen peroxide

Uniqueness

1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione is unique due to its specific combination of functional groups, which impart distinct photophysical properties and make it suitable for specialized applications in fluorescence-based technologies and organic electronics .

Properties

CAS No.

88653-25-2

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

1-amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15ClN2O3/c1-27-12-7-5-11(6-8-12)24-16-10-9-14-18(19(16)23)21(26)17-13(20(14)25)3-2-4-15(17)22/h2-10,24H,23H2,1H3

InChI Key

GWUBOJMPQBBHJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC=C4)Cl)N

Origin of Product

United States

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